molecular formula C14H20N4O5 B2843217 diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate CAS No. 321432-01-3

diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B2843217
CAS No.: 321432-01-3
M. Wt: 324.337
InChI Key: QNEAOHQFPQYOPX-OVCLIPMQSA-N
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Description

diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C14H20N4O5 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate typically involves the reaction of diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylates with dimethylaminomethylidene hydrazine. The reaction is carried out in absolute ethanol at room temperature, often in the presence of a basic catalyst such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

diethyl 2-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5/c1-5-22-13(20)9-7-10(14(21)23-6-2)12(19)16-11(9)17-15-8-18(3)4/h7-8H,5-6H2,1-4H3,(H2,16,17,19)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEAOHQFPQYOPX-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)NN=CN(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=C(NC1=O)N/N=C/N(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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